molecular formula C13H17FN2O B7590284 2-(cyclopropylmethylamino)-N-(4-fluorophenyl)-N-methylacetamide

2-(cyclopropylmethylamino)-N-(4-fluorophenyl)-N-methylacetamide

Katalognummer B7590284
Molekulargewicht: 236.28 g/mol
InChI-Schlüssel: FLDQPEICBDIMGU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(cyclopropylmethylamino)-N-(4-fluorophenyl)-N-methylacetamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase. This enzyme is responsible for the breakdown of GABA, which is the primary inhibitory neurotransmitter in the central nervous system. By inhibiting GABA aminotransferase, CPP-115 increases GABA levels in the brain, leading to enhanced GABAergic neurotransmission and potential therapeutic benefits.

Wirkmechanismus

As mentioned earlier, 2-(cyclopropylmethylamino)-N-(4-fluorophenyl)-N-methylacetamide works by inhibiting GABA aminotransferase, leading to increased GABA levels in the brain. This increased GABAergic neurotransmission can modulate neuronal excitability and reduce seizure activity. It can also affect reward pathways in the brain, potentially reducing drug-seeking behavior.
Biochemical and Physiological Effects:
2-(cyclopropylmethylamino)-N-(4-fluorophenyl)-N-methylacetamide has been shown to have a high degree of selectivity for GABA aminotransferase, with minimal effects on other enzymes or neurotransmitter systems. It has also been shown to have good bioavailability and brain penetration, making it a promising candidate for clinical development.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of 2-(cyclopropylmethylamino)-N-(4-fluorophenyl)-N-methylacetamide is its high degree of selectivity for GABA aminotransferase, which reduces the potential for off-target effects. However, its potency and selectivity can also make it difficult to study in vivo, as high doses may be required to achieve therapeutic effects. Additionally, its effects on GABAergic neurotransmission may be complex and context-dependent, making it important to carefully design experiments to avoid confounding factors.

Zukünftige Richtungen

There are several potential future directions for research on 2-(cyclopropylmethylamino)-N-(4-fluorophenyl)-N-methylacetamide. One area of interest is its potential as an adjunct therapy for epilepsy, either alone or in combination with other antiepileptic drugs. It may also have potential as a treatment for addiction, anxiety, and depression, although more research is needed to fully understand its effects in these conditions. Additionally, further studies are needed to better understand its mechanism of action and potential side effects, as well as to optimize dosing and delivery methods for clinical use.

Synthesemethoden

2-(cyclopropylmethylamino)-N-(4-fluorophenyl)-N-methylacetamide can be synthesized through a multistep process involving the reaction of 4-fluoroaniline with cyclopropylmethylamine, followed by acetylation with acetic anhydride and N-methylation with formaldehyde and sodium cyanoborohydride. The final product is obtained through recrystallization and purification.

Wissenschaftliche Forschungsanwendungen

2-(cyclopropylmethylamino)-N-(4-fluorophenyl)-N-methylacetamide has been extensively studied for its potential therapeutic benefits in several neurological and psychiatric disorders, including epilepsy, addiction, anxiety, and depression. Preclinical studies have demonstrated that 2-(cyclopropylmethylamino)-N-(4-fluorophenyl)-N-methylacetamide can reduce seizure activity in animal models of epilepsy and enhance the efficacy of antiepileptic drugs. It has also been shown to reduce drug-seeking behavior in animal models of cocaine addiction and alcohol dependence.

Eigenschaften

IUPAC Name

2-(cyclopropylmethylamino)-N-(4-fluorophenyl)-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FN2O/c1-16(12-6-4-11(14)5-7-12)13(17)9-15-8-10-2-3-10/h4-7,10,15H,2-3,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLDQPEICBDIMGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)F)C(=O)CNCC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(cyclopropylmethylamino)-N-(4-fluorophenyl)-N-methylacetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.